5-ヒドロキシウリジン

概要

説明

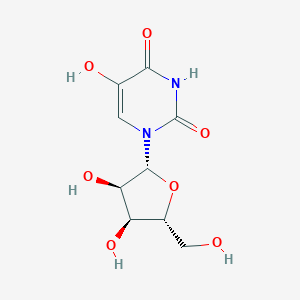

5-Hydroxyuridine is a modified nucleoside derived from uridine, where the hydrogen at position 5 of the uracil ring is substituted by a hydroxy group . This compound is a member of the class of uridines and is known for its role in the modification of transfer RNA (tRNA) in bacteria . It is involved in enhancing translational fidelity by the ribosome, making it a significant molecule in the field of molecular biology .

科学的研究の応用

5-Hydroxyuridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: It is used as a precursor for the synthesis of other modified nucleosides and nucleotides.

Biology: In molecular biology, 5-Hydroxyuridine is crucial for studying tRNA modifications and their impact on translational fidelity.

Medicine: The compound is explored for its potential therapeutic applications, including its role in anticancer treatments and antiviral therapies.

生化学分析

Biochemical Properties

5-Hydroxyuridine interacts with various enzymes and proteins. It is a ubiquitous modification of the wobble position of bacterial tRNA . The hydroxylation of uridine to form 5-Hydroxyuridine is the initial step of xo 5 U synthesis, mediated by distinct TrhP- and TrhO-dependent pathways .

Cellular Effects

5-Hydroxyuridine has significant effects on various types of cells and cellular processes. It influences cell function by enhancing translational fidelity by the ribosome . It facilitates non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities .

Molecular Mechanism

At the molecular level, 5-Hydroxyuridine exerts its effects through binding interactions with biomolecules and changes in gene expression. The last step in the biosynthesis of cmo 5 U from 5-Hydroxyuridine involves the unique metabolite carboxy S -adenosylmethionine (Cx-SAM) and the carboxymethyl transferase CmoB .

Metabolic Pathways

5-Hydroxyuridine is involved in specific metabolic pathways. The hydroxylation of uridine to form 5-Hydroxyuridine, which is the initial step of xo 5 U synthesis, is mediated by distinct TrhP- and TrhO-dependent pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyuridine can be achieved through various chemical reactions. One common method involves the hydroxylation of uridine at the C5 position. This can be done using specific enzymes or chemical reagents that facilitate the hydroxylation process . For instance, the Mannich reaction, hydroxymethylation, and the Morita-Baylis-Hillman reaction are some of the useful methods for synthesizing chemically-modified uridines .

Industrial Production Methods

In an industrial setting, the production of 5-Hydroxyuridine often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli and Bacillus subtilis, are genetically engineered to produce high yields of 5-Hydroxyuridine through the modification of their tRNA . These bacteria are cultured under controlled conditions to optimize the production of the desired compound.

化学反応の分析

Types of Reactions

5-Hydroxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and functionalization of the compound for different applications .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 5-Hydroxyuridine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives of 5-Hydroxyuridine, such as 5-methoxyuridine and 5-oxyacetyluridine . These derivatives have unique properties and applications in different fields.

作用機序

The mechanism of action of 5-Hydroxyuridine involves its incorporation into tRNA, where it modifies the wobble position of the anticodon . This modification enhances the base-pairing specificity during translation, thereby improving the accuracy of protein synthesis . The molecular targets include the tRNA molecules, and the pathways involved are primarily related to the translational machinery of the cell .

類似化合物との比較

Similar Compounds

- 5-Methoxyuridine

- 5-Oxyacetyluridine

- 5-Carboxymethoxyuridine

- 5-Methoxycarbonylmethoxyuridine

Uniqueness

5-Hydroxyuridine is unique due to its specific hydroxylation at the C5 position, which imparts distinct chemical and biological properties. Unlike its derivatives, 5-Hydroxyuridine is directly involved in enhancing translational fidelity by modifying the wobble position of tRNA . This makes it a valuable compound for studying the mechanisms of translation and for developing therapeutic agents targeting the translational machinery.

生物活性

5-Hydroxyuridine (5-OHU) is a modified nucleoside that plays a significant role in the biological activity of transfer RNA (tRNA) across various organisms. This compound is particularly noted for its involvement in the wobble position of tRNA, influencing translational fidelity and efficiency. This article explores the biosynthesis, structural characteristics, and biological implications of 5-hydroxyuridine, supported by various research findings and case studies.

Biosynthesis of 5-Hydroxyuridine

The biosynthesis of 5-hydroxyuridine involves several enzymatic steps that vary between Gram-positive and Gram-negative bacteria.

- In Gram-negative bacteria , the enzyme CmoB catalyzes the conversion of 5-hydroxyuridine to 5-carboxymethoxyuridine (cmo 5U) using carboxy-S-adenosylmethionine (Cx-SAM) as a methyl donor. This process is dependent on the prior formation of Cx-SAM from prephenate and S-adenosylmethionine (SAM) by CmoA .

- In Gram-positive bacteria , the methylation of 5-hydroxyuridine to form 5-methoxyuridine (mo 5U) is facilitated by the enzyme TrmR, which utilizes SAM as the methyl donor .

The following table summarizes key enzymes involved in the biosynthesis of 5-hydroxyuridine and its derivatives:

| Organism Type | Enzyme | Product | Methyl Donor |

|---|---|---|---|

| Gram-negative | CmoB | cmo 5U | Carboxy-SAM (Cx-SAM) |

| Gram-positive | TrmR | mo 5U | S-adenosylmethionine (SAM) |

Structural Characteristics

The structural basis for the activity of enzymes modifying 5-hydroxyuridine has been elucidated through X-ray crystallography. For instance, the crystal structure of CmoM from Escherichia coli reveals how this enzyme interacts with tRNA containing cmo 5U, highlighting conformational changes that facilitate specific molecular interactions .

The following figure illustrates the modification pathway from 5-hydroxyuridine to its derivatives:

*

Biological Implications

The presence of modified nucleotides like 5-hydroxyuridine in tRNA is critical for optimizing translation accuracy. These modifications enhance the ability of tRNA to recognize codons, thereby improving translational fidelity. Studies have shown that tRNAs with these modifications can read codons more efficiently than their unmodified counterparts .

Case Studies

- Translational Efficiency : A study demonstrated that tRNAs containing cmo 5U exhibited enhanced decoding capabilities for specific codons, suggesting that modifications at the wobble position are essential for efficient protein synthesis .

- Biosynthetic Pathways : Research identified key genes involved in the biosynthesis of 5-hydroxyuridine in both Bacillus subtilis and E. coli, revealing a complex network of genetic regulation that governs nucleotide modification processes .

Research Findings

Recent studies have focused on understanding how modifications like 5-hydroxyuridine affect ribosomal interactions during translation:

- X-ray Crystallography : The structure-function relationship has been explored through crystallographic studies, revealing how specific interactions between modified nucleotides and ribosomal components facilitate accurate translation .

- Enzymatic Activity : The identification of novel methyltransferases responsible for converting 5-hydroxyuridine into its active forms has broadened our understanding of post-transcriptional modifications in tRNA .

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDXBKZJFLRLCM-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914856 | |

| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-77-7 | |

| Record name | 5-Hydroxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 5-hydroxyuridine (ho5U) itself is not a therapeutic agent, its presence as a modified nucleoside in tRNA plays a crucial role in translation. [] Specifically, ho5U is a precursor to other modifications at the wobble position (position 34) of certain tRNAs. [, , ] These modifications, such as 5-methoxyuridine (mo5U) and 5-carboxymethoxyuridine (cmo5U), are important for accurate and efficient decoding of mRNA codons by the ribosome. [, , ] For example, cmo5U34 in tRNAPro(cmo5UGG) is crucial for efficient reading of all four proline codons. [] When ho5U replaces cmo5U in this tRNA, the efficiency of reading all four codons is reduced. []

- NMR spectroscopy: ¹H and ¹³C NMR have been used to confirm the structure of ho5U. []

- UV Spectroscopy: UV absorbance spectra have been employed to characterize ho5U and differentiate it from other nucleosides during chromatographic separation. []

- Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) has been utilized in the structural determination of ho5U. []

ANone: The provided excerpts lack information about the application of computational chemistry and modeling techniques, such as simulations, calculations, or QSAR models, specifically for ho5U.

ANone: Several studies highlight the significance of the 5-hydroxy group in the biological activity and recognition of ho5U:

ANone: The provided research excerpts do not contain information about SHE regulations specific to ho5U. It's essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

ANone: While the provided excerpts lack specific historical timelines, they do highlight key milestones in ho5U research:

- Early Identification: Research dating back to the 1960s identified ho5U as a component of ribosomal RNA. []

- Biosynthesis Pathway Elucidation: Studies have gradually uncovered the biosynthetic pathway of ho5U and its role as a precursor to other important tRNA modifications like mo5U and cmo5U. [, , ]

- Enzyme Discovery: The identification of enzymes like CmoB and TrmR (formerly YrrM) has been crucial in understanding the modification steps involved in converting ho5U to cmo5U and mo5U, respectively. [, ]

- Structural Insights: X-ray crystal structures of enzymes like CmoM complexed with tRNA containing ho5U derivatives have provided valuable insights into the molecular mechanisms of tRNA recognition and modification. []

ANone: The research highlights potential cross-disciplinary applications and synergies for ho5U:

- Chemical Biology: The synthesis of ho5U and its derivatives has been crucial for investigating its biochemical properties and exploring its potential as a tool in chemical biology. [, , , ]

- Biochemistry and Molecular Biology: Understanding the biosynthesis and function of ho5U modifications in tRNA requires a multidisciplinary approach involving biochemistry, molecular biology, and genetics. [, , , ]

- Drug Discovery: While not directly addressed in these studies, the selective cytotoxicity of ho5U towards cancer cells hints at its potential as a lead compound or tool for developing novel anticancer agents. [] This necessitates collaboration between chemists, biologists, and pharmacologists.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。